molecular formula C16H13FN4O B14964993 N-benzyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

N-benzyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14964993
M. Wt: 296.30 g/mol
InChI Key: DIHWGHQQMPCPIR-UHFFFAOYSA-N
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Description

N-benzyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent.

    Fluorination: The fluorine atom is introduced using a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI).

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Benzyl chloride for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(3-fluorophenyl)-3-butyn-2-amine hydrochloride
  • N-benzyl-1-(3-fluorophenyl)cyclopentanecarboxamide

Uniqueness

N-benzyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole structure and the presence of both benzyl and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13FN4O

Molecular Weight

296.30 g/mol

IUPAC Name

N-benzyl-1-(3-fluorophenyl)triazole-4-carboxamide

InChI

InChI=1S/C16H13FN4O/c17-13-7-4-8-14(9-13)21-11-15(19-20-21)16(22)18-10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,22)

InChI Key

DIHWGHQQMPCPIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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